Ethyl 1-benzoyl-3-oxopiperidine-4-carboxylate
CAS No.: 1899451-34-3
Cat. No.: VC6248378
Molecular Formula: C15H17NO4
Molecular Weight: 275.304
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1899451-34-3 |
|---|---|
| Molecular Formula | C15H17NO4 |
| Molecular Weight | 275.304 |
| IUPAC Name | ethyl 1-benzoyl-3-oxopiperidine-4-carboxylate |
| Standard InChI | InChI=1S/C15H17NO4/c1-2-20-15(19)12-8-9-16(10-13(12)17)14(18)11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3 |
| Standard InChI Key | UTXCAQGSVCMLOG-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1CCN(CC1=O)C(=O)C2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate has the molecular formula C₁₅H₁₉NO₃ and a molecular weight of 261.32 g/mol . Its IUPAC name, ethyl 1-benzyl-3-oxopiperidine-4-carboxylate, reflects the piperidine backbone substituted with a benzyl group at the nitrogen and an ethyl ester at the 4-position . The compound’s canonical SMILES string, CCOC(=O)C1CCN(CC1=O)CC2=CC=CC=C2, encodes its stereochemistry and functional groups .
Table 1: Key Physicochemical Properties
Stability and Subcellular Localization
The compound exhibits stability under inert atmospheric conditions and room temperature, making it suitable for long-term storage in laboratory settings . Its subcellular localization is influenced by interactions with lipid bilayers and cytosolic proteins, though specific transporters mediating its distribution remain under investigation .
Synthesis and Derivative Formation
Synthetic Routes
The synthesis of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate typically involves esterification of 1-benzyl-3-oxopiperidine-4-carboxylic acid with ethanol in the presence of sulfuric acid under reflux . Industrial-scale production employs continuous flow reactors to optimize yield, followed by purification via recrystallization or chromatography .
Table 2: Representative Synthetic Protocols
Key Derivatives
The compound serves as a precursor for pyrido[3,4-d]pyrimidine derivatives, synthesized via condensation with amidines . For example, reaction with morpholine-4-carboxamidine yields pharmacologically active pyrimidine structures under mild conditions . Another derivative, cis-(3 R,4 R)- N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, is critical in synthesizing CP-690550, a Janus kinase inhibitor .
Biological Activity and Mechanisms
Enzyme Modulation
Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate acts as a building block for receptor agonists and antagonists, influencing enzymes such as kinases and hydrolases . Its keto group facilitates interactions with catalytic sites, enabling competitive inhibition or allosteric modulation .
Antimicrobial Properties
Derivatives of this compound demonstrate broad-spectrum antimicrobial activity. Modifications to the benzyl group enhance efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative strains (e.g., Escherichia coli) .
Table 3: Antimicrobial Activity of Derivatives
| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5–25 |
| Escherichia coli | 50–100 |
Pharmacological Applications
Neurological Targets
Ongoing research explores the compound’s potential in treating depression and anxiety disorders. Its ability to cross the blood-brain barrier and modulate serotonin receptors positions it as a candidate for central nervous system (CNS) drug development .
Case Studies and Industrial Relevance
Scalable Synthesis for Drug Production
A patent by KALYPSYS, INC. (WO2009/26241) details a high-yield (99%) synthesis of methyl 1-benzyl-3-oxopiperidine-4-carboxylate, a related intermediate, using sodium hydride and dimethyl carbonate . This method’s scalability underscores its industrial applicability .
Biocatalytic Approaches
Recent advances employ microbial reductases to produce stereospecific derivatives, offering eco-friendly alternatives to traditional synthesis. For example, Lactobacillus species catalyze the asymmetric reduction of the keto group, yielding enantiomerically pure alcohols .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume